4-(Difluoromethyl)-3-methoxypyridin-2-amine
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Overview
Description
4-(Difluoromethyl)-3-methoxypyridin-2-amine is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with a difluoromethyl group at the 4-position, a methoxy group at the 3-position, and an amine group at the 2-position. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors like chlorodifluoromethane (ClCF2H) under basic conditions . The methoxy group can be introduced via nucleophilic substitution reactions using methanol or methoxide ions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the pyridine ring . These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-3-methoxypyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methanol (CH3OH), methoxide ions (CH3O-)
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: Amine derivatives
Substitution: Halogenated or thiolated pyridine derivatives
Scientific Research Applications
4-(Difluoromethyl)-3-methoxypyridin-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-methoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets . The compound may act as a hydrogen bond donor, facilitating its binding to enzymes or receptors involved in various biochemical pathways .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Difluoromethyl phenyl sulfide: Known for its lipophilicity and hydrogen bond donor properties.
Uniqueness: 4-(Difluoromethyl)-3-methoxypyridin-2-amine stands out due to its unique substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the difluoromethyl and methoxy groups enhances its potential for diverse applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
4-(difluoromethyl)-3-methoxypyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-12-5-4(6(8)9)2-3-11-7(5)10/h2-3,6H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORJADBPBADTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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